molecular formula C8H5NO2 B1628194 Benzo[c]isoxazole-3-carbaldehyde CAS No. 74052-97-4

Benzo[c]isoxazole-3-carbaldehyde

Cat. No. B1628194
CAS RN: 74052-97-4
M. Wt: 147.13 g/mol
InChI Key: ZVXWZPZFZOHXRV-UHFFFAOYSA-N
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Description

Benzo[c]isoxazole-3-carbaldehyde is an organic compound . It is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole rings are found in some natural products .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . A metal-free approach has been developed for the synthesis of benzo[c]isoxazole (anthranils) containing 1,2,3-triazoles . The reaction proceeded efficiently through a [3 + 2] azide–alkyne cycloaddition, SNAr azidation, and denitrogenative cyclization sequence .


Molecular Structure Analysis

The empirical formula of this compound is C4H3NO2 . Its molecular weight is 97.07 .


Chemical Reactions Analysis

Isoxazole rings are capable of undergoing various transformations due to the presence of a labile N–O bond . This allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 97.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Benzo[c]Carbazoles : Benzo[c]isoxazole-3-carbaldehyde is used in the one-pot photochemical synthesis of benzo[c]carbazoles, achieved through photodechlorination-initiated coupling and electrocyclic reactions (Wang et al., 2008).

  • Isoxazole Extensions Synthesis : Novel isoxazol derivatives are synthesized using this compound in aqueous phase, showcasing its potential in creating compounds with antibacterial and antifungal activities (Wazalwar et al., 2017).

  • Intramolecular Cycloaddition : this compound derivatives are involved in intramolecular cycloaddition reactions for the synthesis of complex structures like benzo[e][1,3]oxazines and benzo[f][1,4]oxazepines (Xu et al., 2018).

  • Synthesis of Pyrazole Derivatives : this compound is utilized in the synthesis of pyrazole derivatives with significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).

  • Formation of Isoxazoles : The compound plays a role in the base-mediated rearrangement of oxetanes, forming isoxazoles, which are crucial in pharmaceutical sciences (Burkhard et al., 2011).

Biological and Pharmaceutical Research

  • Anticancer Properties : this compound derivatives have been studied for their potential anti-cancer activity, particularly in liver cancer cell lines, through molecular docking and in vitro studies (Reddy & Reddy, 2020).

  • Crystal Structure Analysis : The compound's derivatives have been studied using X-ray crystallography to understand their structural properties, which are vital for their applications in various fields (Selvanayagam et al., 2010).

Advanced Material Synthesis

  • Bichromophoric Dye Synthesis : Research has been conducted on the reaction of this compound with other compounds to form highly colored dyes with specific absorption properties, indicating its use in material sciences (Prostota et al., 2013).

  • Synthesis of Benzodiazepine C-Nucleosides : The compound is involved in novel ring transformations to synthesize benzodiazepine derivatives, highlighting its role in creating new molecules for potential pharmaceutical applications (Nishimura et al., 2000).

Mechanism of Action

While the specific mechanism of action for Benzo[c]isoxazole-3-carbaldehyde is not mentioned in the retrieved papers, isoxazoles have been found to possess a wide spectrum of biological activities .

Safety and Hazards

Benzo[c]isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Isoxazoles, including Benzo[c]isoxazole-3-carbaldehyde, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are the subject of ongoing research in medicinal chemistry . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2,1-benzoxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWZPZFZOHXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618170
Record name 2,1-Benzoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74052-97-4
Record name 2,1-Benzoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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